molecular formula C8H3ClF5NO2 B1458373 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid CAS No. 1823183-02-3

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B1458373
CAS No.: 1823183-02-3
M. Wt: 275.56 g/mol
InChI Key: HPVFWENYXXIIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of chloro, trifluoromethyl, and difluoroacetic acid functional groups attached to a pyridine ring. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the commercially available 2-chloro-5-(trifluoromethyl)pyridine.

    Fluorination: The introduction of fluorine atoms is achieved through a reaction with difluoroacetic acid under basic conditions. This step may involve the use of reagents such as sodium hydride or potassium carbonate to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride, potassium carbonate, or amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the original compound.

    Reduction Products: Reduced forms with fewer halogen atoms.

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid is utilized in several scientific research applications:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propanoic acid

Uniqueness

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the difluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO2/c9-4-1-3(8(12,13)14)2-15-5(4)7(10,11)6(16)17/h1-2H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVFWENYXXIIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 3
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.